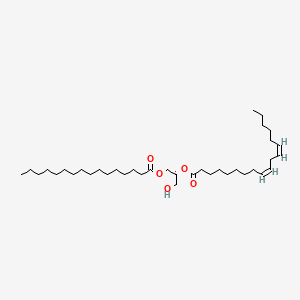

1-Palmitoyl-2-linoleoyl-rac-glycerol

Description

BenchChem offers high-quality 1-Palmitoyl-2-linoleoyl-rac-glycerol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Palmitoyl-2-linoleoyl-rac-glycerol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H68O5 |

|---|---|

Molecular Weight |

592.9 g/mol |

IUPAC Name |

[(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C37H68O5/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-35(33-38)34-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h11,13,17-18,35,38H,3-10,12,14-16,19-34H2,1-2H3/b13-11-,18-17-/t35-/m1/s1 |

InChI Key |

SVXWJFFKLMLOHO-UMKNCJEQSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physical and Biological Properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG), a class of glycerolipids where two fatty acid chains are esterified to a glycerol backbone. Specifically, this molecule contains a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position of the glycerol moiety. Diacylglycerols are crucial intermediates in various metabolic pathways and are recognized as important second messengers in cellular signaling. This technical guide provides a comprehensive overview of the known physical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol, general experimental protocols for the characterization of lipids, and insights into a relevant biological signaling pathway.

Core Physical Properties

Data Presentation: Physical Properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol

| Property | Value | Source |

| Molecular Formula | C₃₇H₆₈O₅ | [1] |

| Molecular Weight | 592.9 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents such as chloroform and ethanol. | [2][3][4] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol are not specifically documented. However, standardized methods for the analysis of lipids, such as those outlined by the United States Pharmacopeia (USP), can be adapted for its characterization.[5][6][7]

Determination of Melting Point (General Protocol adapted from USP <741>)[5][8]

Objective: To determine the temperature at which the lipid transitions from a solid to a liquid state.

Apparatus:

-

Capillary tubes

-

Melting point apparatus with a temperature-controlled block and a viewing lens/camera

-

Thermometer calibrated against a reference standard

Procedure:

-

Ensure the 1-Palmitoyl-2-linoleoyl-rac-glycerol sample is dry and in a powdered form.

-

Pack the sample into a capillary tube to a height of 2.5-3.5 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the starting temperature to approximately 5°C below the expected melting point.

-

Heat the sample at a controlled rate, typically 1°C per minute.

-

Observe the sample through the viewing lens.

-

Record the temperature at which the first droplet of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.

Determination of Solubility (General Protocol)[2][3]

Objective: To assess the solubility of the lipid in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Add a small, accurately weighed amount of 1-Palmitoyl-2-linoleoyl-rac-glycerol to a series of test tubes.

-

To each test tube, add a specific volume of a different solvent (e.g., water, ethanol, chloroform, hexane).

-

Vortex each tube vigorously for a set period to ensure thorough mixing.

-

Allow the tubes to stand and observe for any undissolved material.

-

Qualitatively assess the solubility as soluble, partially soluble, or insoluble. For quantitative analysis, the supernatant can be analyzed to determine the concentration of the dissolved lipid.

Biological Significance and Signaling Pathways

While direct signaling pathways for 1-Palmitoyl-2-linoleoyl-rac-glycerol are not extensively characterized, a closely related synthetic monoacetyldiglyceride, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) , has been shown to possess significant immunomodulatory effects.[8][9][10] Studies on PLAG provide valuable insights into the potential biological roles of structurally similar diacylglycerols.

PLAG has been demonstrated to modulate the Interleukin-4 (IL-4) / Signal Transducer and Activator of Transcription 6 (STAT6) signaling pathway .[8][10][11] This pathway is critical in the regulation of immune responses, particularly in T-helper 2 (Th2) cell differentiation and the inflammatory response.

Signaling Pathway of PLAG in Immune Modulation

The following diagram illustrates the proposed mechanism by which PLAG influences the IL-4/STAT6 signaling cascade.

Caption: Proposed mechanism of PLAG's immunomodulatory effect via the IL-4/STAT6 pathway.

Experimental Workflow for Diacylglycerol Analysis

The analysis of diacylglycerols from biological samples is a complex process that typically involves extraction, purification, and quantification.

Caption: A generalized workflow for the extraction and analysis of diacylglycerols.

Conclusion

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol with significant biological relevance. While specific experimental data on some of its physical properties are lacking, its molecular characteristics are well-defined. The study of related compounds like PLAG provides a strong indication of its potential role in immunomodulation through pathways such as the IL-4/STAT6 signaling cascade. The experimental protocols outlined in this guide, though general, provide a solid foundation for researchers to characterize this and other similar lipid molecules. Further research is warranted to fully elucidate the specific physical properties and the precise biological functions of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

References

- 1. 1-Palmitoyl-2-linoleoyl-rac-glycerol | C37H68O5 | CID 54327406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Write a Lab Report: To determine the solubility of lipids using water an.. [askfilo.com]

- 3. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 4. byjus.com [byjus.com]

- 5. thinksrs.com [thinksrs.com]

- 6. uspbpep.com [uspbpep.com]

- 7. drugfuture.com [drugfuture.com]

- 8. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

1-Palmitoyl-2-linoleoyl-rac-glycerol structure and chemical formula

An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 1-Palmitoyl-2-linoleoyl-rac-glycerol. Due to the limited availability of in-depth biological data for this specific diacylglycerol, this guide also includes a detailed analysis of the closely related and well-researched compound, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), to provide relevant context for potential biological activities and experimental methodologies.

1-Palmitoyl-2-linoleoyl-rac-glycerol: Structure and Properties

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol (DAG) containing a glycerol backbone with a palmitic acid at the sn-1 position and a linoleic acid at the sn-2 position. The designation rac-glycerol indicates a racemic mixture of the stereoisomers.

Chemical Formula: C₃₇H₆₈O₅[1]

IUPAC Name: [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate[1]

Synonyms: DG 34:2[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

| Property | Value | Source |

| Molecular Weight | 592.9 g/mol | [1] |

| Monoisotopic Mass | 592.50667527 Da | [1] |

| XLogP3 | 13.5 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 36 | [1] |

| Exact Mass | 592.506675 g/mol | [1] |

| Topological Polar Surface Area | 72.8 Ų | [1] |

| Heavy Atom Count | 42 | [1] |

| Complexity | 642 | [1] |

Biological Activity and Signaling Pathways: A Look at a Close Analog, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

While specific research on the biological activity of 1-Palmitoyl-2-linoleoyl-rac-glycerol is limited in publicly available literature, extensive studies have been conducted on its acetylated derivative, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG). PLAG has been identified as a constituent of Sika deer antlers and is recognized for its immunomodulatory effects.[2] It is believed that insights into PLAG's mechanisms can inform potential areas of investigation for related diacylglycerols.

PLAG has been shown to modulate immune functions, including accelerating hematopoiesis and exhibiting therapeutic effects in animal models of sepsis and asthma.[3]

Immunomodulatory Effects of PLAG in Immune-Mediated Hepatitis

In a model of concanavalin A-induced hepatitis, PLAG demonstrated a protective effect on the liver by modulating the immune response.[2] Pretreatment with PLAG was found to reduce the infiltration of leukocytes into the liver and decrease plasma levels of several key cytokines.[2]

The proposed mechanism involves the regulation of cytokine secretion and neutrophil migration. PLAG was observed to decrease the levels of interleukin (IL)-4, IL-6, and IL-10, while maintaining interferon (IFN)-γ levels.[2] This suggests a nuanced modulation of the immune response rather than broad suppression.

Signaling Pathway of PLAG in Hepatocytes and Neutrophil Migration

The hepatoprotective effects of PLAG appear to be mediated through the inhibition of specific signaling cascades. In vitro studies have shown that PLAG can attenuate the IL-4-induced activation of atypical protein kinase C (aPKC) and signal transducer and activator of transcription 6 (STAT6) in hepatocytes.[2] This, in turn, inhibits neutrophil migration towards the liver tissue by suppressing the expression of IL-8 and vascular cell adhesion molecule (VCAM).[2]

Experimental Protocols

The following are summaries of experimental protocols used in the study of PLAG, which may be adaptable for the investigation of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Chemical Synthesis of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

A brief outline of the chemical synthesis of PLAG is provided as a reference for researchers interested in preparing similar lipid molecules.

Step 1: Synthesis of 1-palmitoyl-3-acetyl-rac-glycerol

-

1-palmitoyl-rac-glycerol and acetylchloride are used as starting materials to synthesize the key intermediate, 1-palmitoyl-3-acetyl-rac-glycerol.[3]

-

The resulting crude product is purified using hexane.[3]

Step 2: Synthesis of PLAG

-

The carboxylic acid moiety of linoleic acid is activated with pivaloyl chloride in the presence of triethylamine in hexane to form a mixed anhydride.[3]

-

This mixed anhydride is then reacted with the purified 1-palmitoyl-3-acetyl-rac-glycerol.[3]

-

A catalytic amount of 4-dimethylaminopyridine (DMAP) is used to facilitate the reaction, yielding PLAG.[3]

In Vivo Model of Concanavalin A-Induced Hepatitis

This protocol describes the animal model used to assess the immunomodulatory effects of PLAG.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Treatment: Mice are pretreated with PLAG (or a vehicle control) orally or via another appropriate route of administration.

-

Induction of Hepatitis: Hepatitis is induced by an intravenous injection of Concanavalin A (Con A).

-

Sample Collection: Blood and liver tissues are collected at specified time points after Con A injection.

-

Analysis:

-

Plasma levels of cytokines (e.g., IL-4, IL-6, IL-10, IFN-γ, CXCL2) are measured using ELISA or multiplex assays.

-

Liver tissues are analyzed for histopathological changes (e.g., necrosis, leukocyte infiltration) using H&E staining.

-

mRNA and protein levels of relevant cytokines and chemokines in the liver are quantified by qRT-PCR and Western blotting, respectively.

-

Conclusion

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol with defined chemical and physical properties. While direct research into its biological functions is not extensively documented, the study of its acetylated analog, PLAG, provides a valuable framework for potential research directions. The immunomodulatory activities of PLAG, particularly its ability to mitigate immune-mediated liver injury by modulating cytokine signaling and neutrophil migration, suggest that 1-Palmitoyl-2-linoleoyl-rac-glycerol could also possess interesting biological properties. The experimental protocols and signaling pathway information presented here for PLAG can serve as a guide for future investigations into this and other related lipid molecules in the fields of immunology and drug development.

References

- 1. 1-Palmitoyl-2-linoleoyl-rac-glycerol | C37H68O5 | CID 54327406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol on Immune Functions in Healthy Adults in a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Sources of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Oils and Fats

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a specific diacylglycerol (DAG), in various oils and fats. This document delves into the quantitative analysis, experimental methodologies for its detection, and its role in cellular signaling pathways.

Introduction

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol composed of a glycerol backbone with palmitic acid at the sn-1 position and linoleic acid at the sn-2 position. Diacylglycerols are important intermediates in lipid metabolism and are known to be present in edible oils and fats as minor components. They are formed through the hydrolysis of triacylglycerols or phospholipids. The specific isomeric structure of DAGs, such as 1,2-DAGs versus 1,3-DAGs, is critical as it influences their physical properties and biological activity, including their role as second messengers in signal transduction pathways.

Data Presentation: Diacylglycerol Content in Edible Oils

The concentration of total diacylglycerols and the ratio of 1,2-diacylglycerols to 1,3-diacylglycerols are important indicators of the quality and freshness of edible oils.[1] High-quality, fresh oils typically have a higher proportion of 1,2-diacylglycerols. The table below presents available data on the total diacylglycerol content in select edible oils. It is important to note that the concentration of the specific 1-Palmitoyl-2-linoleoyl-rac-glycerol isomer will be a fraction of the total 1,2-diacylglycerol content, dependent on the fatty acid composition of the oil.

| Oil Type | Total Diacylglycerol (DAG) Content (%) | Ratio of 1,2-DAG to 1,3-DAG | Reference |

| Olive Oil (Extra Virgin) | 1.5 - 3.5 | High (typically > 70:30) | [1] |

| Palm Oil | 2.0 - 8.0 | Varies with processing | |

| Sunflower Oil | 0.5 - 2.0 | Varies | |

| Soybean Oil | 0.5 - 2.5 | Varies | |

| Canola Oil | 0.3 - 1.5 | Varies |

Note: The specific concentration of 1-Palmitoyl-2-linoleoyl-rac-glycerol is dependent on the overall fatty acid profile of the oil, where palmitic and linoleic acid are present.

Experimental Protocols

The accurate quantification of 1-Palmitoyl-2-linoleoyl-rac-glycerol requires sophisticated analytical techniques to separate and identify specific diacylglycerol isomers. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are commonly employed for this purpose.

Protocol 1: Quantification of Diacylglycerols by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detailed analysis of diacylglycerol isomers after derivatization to increase their volatility.

1. Lipid Extraction:

-

A modified Folch or Bligh-Dyer method is typically used for lipid extraction from the oil or fat sample.

-

Procedure:

-

Homogenize the sample in a chloroform:methanol (2:1, v/v) mixture.

-

Add water to induce phase separation.

-

The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen.

-

2. Isolation of Diacylglycerol Fraction:

-

Solid-Phase Extraction (SPE) is used to isolate the diacylglycerol fraction from other lipid classes.

-

Procedure:

-

Use a silica-based SPE cartridge.

-

Condition the cartridge with hexane.

-

Load the lipid extract dissolved in a non-polar solvent (e.g., hexane).

-

Wash with a non-polar solvent to elute neutral lipids like triacylglycerols.

-

Elute the diacylglycerol fraction with a solvent of intermediate polarity (e.g., a mixture of hexane and diethyl ether).

-

3. Derivatization:

-

The hydroxyl group of the diacylglycerols is derivatized to form a more volatile silyl ether, typically using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a similar silylating agent.

-

Procedure:

-

Dissolve the dried diacylglycerol fraction in a suitable solvent (e.g., pyridine or toluene).

-

Add the silylating reagent (e.g., MSTFA with a catalyst like TMCS).

-

Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: Typically 280-300°C.

-

Oven Temperature Program: A temperature gradient is used to separate the different diacylglycerol species, for example, starting at a lower temperature (e.g., 150°C) and ramping up to a higher temperature (e.g., 340°C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A mass range appropriate for the detection of the derivatized diacylglycerols (e.g., m/z 50-800).

-

Identification: Identification of 1-Palmitoyl-2-linoleoyl-rac-glycerol is based on its retention time and the fragmentation pattern in the mass spectrum.

-

Protocol 2: Separation of Diacylglycerol Isomers by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation of 1,2- and 1,3-diacylglycerol isomers, often without the need for derivatization.

1. Lipid Extraction and Isolation:

-

Follow the same lipid extraction and diacylglycerol isolation procedures as described in the GC-MS protocol.

2. HPLC Analysis:

-

HPLC System: A standard HPLC system equipped with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).

-

Column: A reversed-phase C18 column is commonly used for the separation of diacylglycerol isomers.

-

Mobile Phase: A gradient elution is typically employed using a mixture of polar and non-polar solvents. For example, a gradient of acetonitrile and isopropanol can be used.

-

Flow Rate: A typical flow rate is around 1 mL/min.

-

Detector:

-

ELSD: Provides a response proportional to the mass of the analyte and is suitable for non-volatile compounds like diacylglycerols.

-

MS: Provides mass information for more definitive identification of the diacylglycerol species.

-

-

Quantification: Quantification is achieved by comparing the peak areas of the sample with those of a calibration curve prepared using a standard of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Signaling Pathways and Biological Significance

Diacylglycerols, particularly the sn-1,2-isomer, are crucial second messengers in various cellular signaling pathways. The activation of these pathways is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates DAG and inositol trisphosphate (IP3).

The primary downstream effector of DAG is Protein Kinase C (PKC). The binding of DAG to the C1 domain of conventional and novel PKC isoforms leads to their activation and translocation to the plasma membrane.[2] Activated PKC then phosphorylates a wide range of substrate proteins, leading to diverse cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.

While the general role of DAG in PKC activation is well-established, the specific effects of 1-Palmitoyl-2-linoleoyl-rac-glycerol are less characterized. The fatty acid composition of the DAG molecule can influence the affinity for different PKC isoforms and the duration of the signal.

Diagrams of Signaling Pathways and Experimental Workflows

Below are diagrams created using the DOT language to visualize key processes.

Caption: Experimental workflow for the quantification of diacylglycerols by GC-MS.

References

In-Depth Technical Guide: 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a diacylglycerol (DAG) of significant interest in cellular signaling research. This document outlines its chemical identity, physicochemical properties, and its crucial role as a second messenger in signal transduction pathways, with a focus on the activation of Protein Kinase C (PKC).

Chemical Identity and Properties

Synonyms:

-

DG 34:2[1]

-

1-Hexadecanoyl-2-(9Z,12Z-octadecadienoyl)-rac-glycerol

Quantitative Data

The following table summarizes the key physicochemical properties of 1-Palmitoyl-2-linoleoyl-rac-glycerol, primarily based on computed data from publicly available databases.

| Property | Value | Source |

| Molecular Formula | C37H68O5 | PubChem[1] |

| Molecular Weight | 592.9 g/mol | PubChem[1] |

| IUPAC Name | [(2R)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (9Z,12Z)-octadeca-9,12-dienoate | PubChem[1] |

| Topological Polar Surface Area | 72.8 Ų | PubChem[1] |

| Complexity | 642 | PubChem[1] |

Role in Cellular Signaling

Diacylglycerols like 1-Palmitoyl-2-linoleoyl-rac-glycerol are critical lipid second messengers.[2][3] Their primary function is to activate Protein Kinase C (PKC), a family of enzymes that control various cellular processes by phosphorylating other proteins.[4][5] The generation of DAG at the cell membrane is a key step in many signal transduction pathways, often initiated by the activation of phospholipase C (PLC) enzymes.[6]

Diacylglycerol-Mediated Signaling Pathway

The canonical pathway involving DAG is its activation of PKC. This process is fundamental to cellular responses to a wide range of extracellular stimuli. Imbalances in DAG signaling have been implicated in various diseases, including cancer and insulin resistance.[6][7][8]

Experimental Protocols

Due to the specificity of 1-Palmitoyl-2-linoleoyl-rac-glycerol, detailed experimental protocols are not widely published. However, a general methodology for assessing the activity of diacylglycerols in a key downstream application, such as an in vitro Protein Kinase C activity assay, is provided below. This protocol can be adapted for specific research needs.

In Vitro Protein Kinase C (PKC) Activity Assay

This experiment aims to determine if a diacylglycerol, such as 1-Palmitoyl-2-linoleoyl-rac-glycerol, can activate PKC in vitro.

Materials:

-

Purified, recombinant PKC isoform (e.g., PKCα, PKCβ, PKCγ)

-

1-Palmitoyl-2-linoleoyl-rac-glycerol

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., a peptide with a PKC phosphorylation consensus sequence)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)

-

Kinase reaction termination buffer (e.g., phosphoric acid)

-

Phosphocellulose paper

-

Scintillation counter and vials

Workflow:

Methodology:

-

Preparation of Lipid Vesicles:

-

Co-solubilize 1-Palmitoyl-2-linoleoyl-rac-glycerol and phosphatidylserine in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the film with assay buffer and sonicate to form small unilamellar vesicles.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine the assay buffer, purified PKC enzyme, and the substrate peptide.

-

Add the prepared lipid vesicles to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Terminate the reaction by adding the kinase reaction termination buffer.

-

-

Quantification of Phosphorylation:

-

Spot an aliquot of the reaction mixture onto a piece of phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed paper into a scintillation vial with scintillation fluid.

-

Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

-

Data Analysis:

-

Compare the PKC activity in the presence of 1-Palmitoyl-2-linoleoyl-rac-glycerol to control conditions (e.g., no DAG, PS alone). An increase in radioactive signal indicates PKC activation by the diacylglycerol.

-

This technical guide provides foundational information for researchers and professionals working with 1-Palmitoyl-2-linoleoyl-rac-glycerol. The provided data and methodologies offer a starting point for further investigation into the specific roles and applications of this important signaling lipid.

References

- 1. 1-Palmitoyl-2-linoleoyl-rac-glycerol | C37H68O5 | CID 54327406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. slideshare.net [slideshare.net]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Overarching roles of diacylglycerol signaling in cancer development and antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]

- 8. pnas.org [pnas.org]

The Biological Role of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Cellular Processes: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Palmitoyl-2-linoleoyl-rac-glycerol is a member of the diacylglycerol (DAG) family, a class of lipid molecules crucial for cellular signaling. While the general biological roles of diacylglycerols are well-established, particularly their function as second messengers in a multitude of cellular pathways, specific research on the racemic form of 1-palmitoyl-2-linoleoyl-glycerol is limited in the currently available scientific literature. This guide will provide a comprehensive overview of the established roles of the broader diacylglycerol class, with a focus on the ubiquitous Protein Kinase C (PKC) signaling cascade.

Due to the scarcity of data for 1-Palmitoyl-2-linoleoyl-rac-glycerol, this whitepaper will also present findings on a closely related and more extensively studied molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) . It is imperative to note that PLAG is a distinct chemical entity, and its biological activities, particularly its immunomodulatory effects, may not be directly extrapolated to the non-acetylated form. This information is included to provide a broader context for the potential research avenues and biological activities of similar lipid structures.

This document will further detail established experimental protocols for the analysis of diacylglycerols and present signaling pathways in a clear, visual format to aid in research and development.

Introduction to Diacylglycerols (DAGs) as Signaling Molecules

Diacylglycerols are pivotal lipid second messengers generated at the cell membrane in response to extracellular stimuli. The canonical pathway for DAG production involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), which also yields inositol trisphosphate (IP3). As a membrane-bound molecule, DAG activates a variety of downstream effector proteins, thereby regulating a wide array of cellular processes.

The most well-characterized function of DAG is the activation of Protein Kinase C (PKC) isoforms. This activation initiates a signaling cascade that influences cell proliferation, differentiation, apoptosis, and other vital cellular functions.

The Canonical Diacylglycerol Signaling Pathway

The activation of the DAG signaling pathway is a fundamental process in cellular communication. The following diagram illustrates the general mechanism of DAG-mediated signaling.

Biological Activities of 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG)

While data on 1-Palmitoyl-2-linoleoyl-rac-glycerol is scarce, its acetylated counterpart, PLAG, has been investigated for its immunomodulatory properties. It is crucial to reiterate that the presence of the acetyl group can significantly alter the molecule's biological activity.

PLAG has been shown to modulate immune responses, including affecting cytokine production and the proliferation of immune cells.[1] In a study on healthy adults, oral supplementation with PLAG was associated with a decrease in the production of IL-4 and IL-6 by peripheral blood mononuclear cells (PBMCs) and a reduction in B cell proliferation.[1] Another study in a mouse model of concanavalin A-induced hepatitis found that PLAG reduced levels of IL-4, IL-6, IL-10, and CXCL2.[2]

Quantitative Data on PLAG's Immunomodulatory Effects

The following table summarizes the quantitative findings from a study on the effects of PLAG supplementation in healthy adults.[1]

| Parameter | PLAG Group (Pre-intervention) | PLAG Group (Post-intervention) | Control Group (Pre-intervention) | Control Group (Post-intervention) | p-value (PLAG vs. Control) |

| IL-4 Production (pg/mL) | 262.1 ± 203.1 | 98.0 ± 56.4 | 204.8 ± 137.8 | 116.5 ± 65.1 | <0.001 |

| IL-6 Production (pg/mL) | 10,427.6 ± 7,455.3 | 5,017.1 ± 3,692.7 | 13,862.4 ± 15,241.8 | 7,154.8 ± 5,847.6 | <0.001 |

| B Cell Proliferation (OD) | 0.27 ± 0.48 | 0.07 ± 0.06 | Not Reported | Not Reported | <0.05 |

| IgG (mg/dL) | 1,327.0 ± 170.6 | 1,240.3 ± 184.5 | 1,312.0 ± 203.6 | 1,238.5 ± 166.0 | Not Significant |

| IgM (mg/dL) | 114.6 ± 56.3 | 106.5 ± 51.9 | 118.0 ± 50.8 | 109.9 ± 44.9 | Not Significant |

| C3 (mg/dL) | 109.5 ± 13.0 | 99.7 ± 12.4 | Not Reported | Not Reported | Not Reported |

Data are presented as mean ± standard deviation.

Proposed Signaling Pathway for PLAG in Hepatocytes

In a study on concanavalin A-induced liver injury, PLAG was found to attenuate the activation of atypical Protein Kinase C (aPKC) and STAT6 in hepatocytes.[2] This suggests a potential mechanism for its anti-inflammatory effects in this context.

Experimental Protocols for Diacylglycerol Analysis

Accurate quantification of cellular diacylglycerol levels is essential for studying its role in signaling. A common method involves the enzymatic conversion of DAG to a radiolabeled product.

Diacylglycerol Kinase Assay

This protocol is adapted from established methods for the quantitative analysis of cellular DAG.

Materials:

-

Cells or tissue homogenate

-

Chloroform/methanol (2:1, v/v)

-

Solubilizing buffer: 7.5% (w/v) octyl-β-D-glucoside and 5 mM cardiolipin in 1 mM DETAPAC, pH 7.0

-

2x reaction buffer: 100 mM imidazole-HCl (pH 6.6), 100 mM NaCl, 25 mM MgCl₂, 2 mM EGTA

-

100 mM DTT (freshly prepared)

-

E. coli DAG kinase

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Thin-layer chromatography (TLC) plates (silica gel)

-

TLC developing solvent: chloroform/methanol/acetic acid (65:15:5, v/v/v)

-

Phosphorimager

Procedure:

-

Lipid Extraction:

-

Homogenize cells or tissue in chloroform/methanol (2:1) to extract lipids.

-

Wash the organic phase with 0.9% NaCl.

-

Collect the lower organic phase and dry it under a stream of nitrogen.

-

-

DAG Kinase Reaction:

-

Resuspend the dried lipid extract in 20 µL of solubilizing buffer.

-

Add 50 µL of 2x reaction buffer, 10 µL of 100 mM DTT, and 10 µL of E. coli DAG kinase solution.

-

Initiate the reaction by adding 10 µL of [γ-³²P]ATP (or [γ-³³P]ATP).

-

Incubate at room temperature for 30-60 minutes.

-

Stop the reaction by adding 1 mL of chloroform/methanol (2:1).

-

-

Extraction of Radiolabeled Phosphatidic Acid:

-

Add 0.2 mL of 1 M HCl to the reaction mixture and vortex.

-

Centrifuge to separate the phases.

-

Collect the lower organic phase and wash it twice with 1 mL of chloroform/methanol/1 M HCl (3:48:47, v/v/v).

-

Dry the final organic phase under nitrogen.

-

-

Thin-Layer Chromatography (TLC):

-

Resuspend the dried lipids in a small volume of chloroform/methanol (2:1).

-

Spot the sample onto a silica gel TLC plate.

-

Develop the plate in a TLC tank with chloroform/methanol/acetic acid (65:15:5).

-

Dry the plate after development.

-

-

Quantification:

-

Expose the TLC plate to a phosphor screen.

-

Scan the screen using a phosphorimager.

-

Identify the spot corresponding to phosphatidic acid (the product of the kinase reaction) and quantify its radioactivity.

-

Calculate the amount of DAG in the original sample based on the radioactivity of the phosphatidic acid spot and a standard curve.

-

Future Directions and Conclusion

The biological role of 1-Palmitoyl-2-linoleoyl-rac-glycerol in cellular processes remains an area with significant opportunities for research. While the general functions of diacylglycerols are well understood, the specific contributions of different fatty acid compositions and stereoisomers are less clear. Future studies should aim to:

-

Directly compare the signaling potency of 1-Palmitoyl-2-linoleoyl-rac-glycerol with its sn-1 and sn-2 stereoisomers.

-

Investigate the activation of specific PKC isoforms by 1-Palmitoyl-2-linoleoyl-rac-glycerol.

-

Utilize lipidomic approaches to quantify the endogenous levels of 1-Palmitoyl-2-linoleoyl-rac-glycerol in various cell types and tissues under different physiological conditions.

-

Explore the metabolic fate of 1-Palmitoyl-2-linoleoyl-rac-glycerol and its potential conversion to other signaling lipids.

References

An In-depth Technical Guide to the Metabolic Pathway of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Audience: Researchers, scientists, and drug development professionals.

Abstract

1-Palmitoyl-2-linoleoyl-rac-glycerol is a specific diacylglycerol (DAG) molecule containing a saturated fatty acid (palmitic acid) at the sn-1 position and a polyunsaturated fatty acid (linoleic acid) at the sn-2 position. As a key intermediate in lipid metabolism, its metabolic fate is critical for cellular energy storage, membrane biosynthesis, and signal transduction. This document provides a comprehensive overview of the metabolic pathways involving 1-Palmitoyl-2-linoleoyl-rac-glycerol, presents quantitative data from relevant studies, details common experimental protocols for its analysis, and includes visual diagrams of the core metabolic and experimental workflows.

Introduction to Diacylglycerol Metabolism

Diacylglycerols (DAGs) occupy a central branch point in lipid metabolism. They are primarily generated from the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) or from the dephosphorylation of phosphatidic acid (PA) by phosphatidic acid phosphatase (PAP). The specific fatty acid composition of the DAG molecule, such as in 1-Palmitoyl-2-linoleoyl-rac-glycerol, influences its subsequent metabolic processing and signaling functions.

The primary metabolic fates of DAG are:

-

Conversion to Triacylglycerol (TAG): Acylation by diacylglycerol acyltransferase (DGAT) for energy storage in lipid droplets.

-

Conversion to Phospholipids: Phosphorylation by diacylglycerol kinases (DGKs) to yield PA, or reaction with CDP-choline or CDP-ethanolamine to form phosphatidylcholine (PC) and phosphatidylethanolamine (PE), respectively.

-

Hydrolysis: Cleavage by lipases to release free fatty acids and glycerol.

Core Metabolic Pathways

The metabolism of 1-Palmitoyl-2-linoleoyl-rac-glycerol is channeled into two major pathways: the synthesis of neutral lipids for energy storage and the production of phospholipids for membrane structure and function.

Triacylglycerol (TAG) Synthesis

The most prominent fate for DAG, particularly in tissues like adipose and liver, is its conversion to TAG. This reaction is the final step of the Kennedy pathway and is catalyzed by two key enzymes, DGAT1 and DGAT2. These enzymes transfer an acyl group from Acyl-CoA to the vacant sn-3 position of the DAG molecule.

-

Reaction: 1-Palmitoyl-2-linoleoyl-rac-glycerol + Acyl-CoA → Triacylglycerol + CoA-SH

-

Enzymes: Diacylglycerol Acyltransferase 1 (DGAT1) and Diacylglycerol Acyltransferase 2 (DGAT2).

-

Subcellular Location: Endoplasmic Reticulum (ER).

Phospholipid Synthesis

Alternatively, 1-Palmitoyl-2-linoleoyl-rac-glycerol serves as a precursor for the synthesis of major membrane phospholipids.

-

Phosphatidylcholine (PC) Synthesis: The enzyme CTP:phosphocholine cytidylyltransferase (CCT) produces CDP-choline, which is then used by cholinephosphotransferase (CPT) to transfer a phosphocholine headgroup to the DAG molecule, forming PC.

-

Phosphatidylethanolamine (PE) Synthesis: Similarly, ethanolamine phosphotransferase (EPT) uses CDP-ethanolamine to add a phosphoethanolamine headgroup to the DAG backbone, yielding PE.

-

Conversion to Phosphatidic Acid (PA): Diacylglycerol kinases (DGKs) phosphorylate DAG at the sn-3 position to regenerate PA. This PA can then be re-utilized for the synthesis of other phospholipids like phosphatidylinositol (PI) or be dephosphorylated back to DAG, participating in a cycle.

Below is a diagram illustrating these primary metabolic routes.

Quantitative Metabolic Data

Quantitative analysis of lipid metabolism is essential for understanding the flux through different pathways. The following table summarizes representative kinetic data for key enzymes involved in DAG metabolism. Note that specific values can vary significantly based on the tissue, species, and experimental conditions.

| Enzyme | Substrate(s) | Km (µM) | Vmax (pmol/min/mg protein) | Organism/Tissue | Reference |

| DGAT1 | Dioleoyl-glycerol | 15.5 ± 2.1 | 155 ± 5 | Mouse Liver Microsomes | |

| Palmitoyl-CoA | 7.9 ± 1.1 | - | Mouse Liver Microsomes | ||

| DGAT2 | Dioleoyl-glycerol | 78.7 ± 15.6 | 1230 ± 91 | Mouse Liver Microsomes | |

| Palmitoyl-CoA | 18.2 ± 3.9 | - | Mouse Liver Microsomes | ||

| DGKε | 1-Stearoyl-2-arachidonoyl-sn-glycerol | 3 mol % | 1.8 µmol/min/mg | Bovine Testis (recombinant) | |

| CPT1 | sn-1,2-Diacylglycerol | 23.4 | 1.1 nmol/min/mg | Rat Liver Microsomes |

Experimental Protocols

The study of DAG metabolism requires robust methods for lipid extraction, separation, and analysis.

Protocol: Lipid Extraction from Cultured Cells

This protocol describes a standard method for total lipid extraction based on the Bligh and Dyer technique.

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Cell Lysis: Add 1 mL of a 1:2 (v/v) mixture of Chloroform:Methanol to the culture dish. Scrape cells and transfer the cell lysate/solvent mixture to a glass tube.

-

Phase Separation: Add 0.25 mL of chloroform and vortex thoroughly. Then, add 0.25 mL of water to induce phase separation. Vortex again.

-

Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes. Three phases will be visible: an upper aqueous phase, a protein disk, and a lower organic phase containing the lipids.

-

Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Storage: Resuspend the dried lipid film in a suitable solvent (e.g., chloroform or hexane) and store at -80°C until analysis.

Protocol: Analysis by Thin-Layer Chromatography (TLC)

TLC is a common method for separating different lipid classes.

-

Plate Preparation: Activate a silica gel TLC plate by heating it at 110°C for 30 minutes.

-

Sample Spotting: Spot the resuspended lipid extract onto the origin of the TLC plate using a fine capillary tube. Also, spot standards for DAG, TAG, and phospholipids.

-

Chromatography: Place the plate in a chromatography tank containing a mobile phase designed to separate neutral lipids, typically a mixture of Hexane:Diethyl Ether:Acetic Acid (e.g., 80:20:1, v/v/v).

-

Visualization: After the solvent front has reached the top of the plate, remove the plate and air dry. Visualize the separated lipid spots by spraying with a primuline solution and viewing under UV light or by exposing to iodine vapor.

-

Quantification: Scrape the spots corresponding to the lipid of interest and quantify using gas chromatography after transmethylation.

The general workflow for such an experiment is depicted below.

Conclusion

1-Palmitoyl-2-linoleoyl-rac-glycerol is a metabolically dynamic molecule at the crossroads of major lipid metabolic pathways. Its fate is tightly regulated by a suite of enzymes that direct it towards either energy storage in the form of triacylglycerols or incorporation into cellular membranes as phospholipids. The precise flux through these competing pathways is dependent on the cellular energy status, hormonal signals, and the availability of other substrates. Understanding the intricate regulation of its metabolism is crucial for research in fields such as obesity, diabetes, and cardiovascular disease. The protocols and data presented herein provide a foundational guide for professionals engaged in the study of lipid biochemistry and drug development targeting these critical pathways.

The Pivotal Role of Diacylglycerol Isomers in Cellular Signaling: A Comparative Analysis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diacylglycerol (DAG) family of lipid second messengers stands at the crossroads of numerous cellular signaling pathways, governing a vast array of physiological and pathological processes. The specific stereochemistry and fatty acid composition of DAG isomers are critical determinants of their biological activity, dictating their interaction with downstream effectors and the ultimate cellular response. This technical guide provides a comprehensive overview of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) in comparison to other key diacylglycerol isomers, offering insights into their differential roles in cell signaling, detailed experimental protocols for their study, and a clear presentation of comparative data.

The Structural and Functional Diversity of Diacylglycerol Isomers

Diacylglycerols are composed of a glycerol backbone with two fatty acid chains attached via ester linkages. The positioning of these fatty acid chains gives rise to distinct isomers, primarily sn-1,2-diacylglycerols and sn-1,3-diacylglycerols. It is the sn-1,2-DAG isomer that is the physiologically active second messenger, generated at the cell membrane through the hydrolysis of phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] The sn-1,3-DAG isomer is generally considered biologically inactive in the context of classical signaling pathways.[3]

The identity of the fatty acid chains at the sn-1 and sn-2 positions profoundly influences the biological activity of the DAG molecule. Variations in chain length and degree of unsaturation lead to a diverse repertoire of DAG species, each with the potential to elicit distinct cellular responses. This guide focuses on 1-Palmitoyl-2-linoleoyl-rac-glycerol, a DAG species containing a saturated palmitic acid (16:0) at the sn-1 position and a polyunsaturated linoleic acid (18:2) at the sn-2 position. This will be compared with other commonly studied DAG isomers, including:

-

1,2-Dipalmitoyl-rac-glycerol (DPG): Contains two saturated palmitic acid chains.

-

1,2-Dioleoyl-rac-glycerol (DOG): Contains two monounsaturated oleic acid chains.

-

1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG): Contains a saturated stearic acid and a polyunsaturated arachidonic acid.

Comparative Data of Diacylglycerol Isomers

The functional differences between DAG isomers are most evident in their ability to activate downstream effector proteins, most notably Protein Kinase C (PKC). The following tables summarize key comparative data for different DAG isomers.

Table 1: Physical and Chemical Properties of Selected Diacylglycerol Isomers

| Diacylglycerol Isomer | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Fatty Acid Composition |

| 1-Palmitoyl-2-linoleoyl-rac-glycerol | 1,2-PLG | C37H68O5 | 592.93 | Palmitic Acid (16:0), Linoleic Acid (18:2) |

| 1,2-Dipalmitoyl-rac-glycerol | 1,2-DPG | C35H68O5 | 568.91 | Palmitic Acid (16:0), Palmitic Acid (16:0) |

| 1,2-Dioleoyl-rac-glycerol | 1,2-DOG | C39H72O5 | 621.00 | Oleic Acid (18:1), Oleic Acid (18:1) |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol | 1,2-SAG | C41H72O5 | 645.02 | Stearic Acid (18:0), Arachidonic Acid (20:4) |

Table 2: Comparative Biological Activity of Diacylglycerol Isomers - Protein Kinase C Activation

| Diacylglycerol Isomer | Target PKC Isoform(s) | Relative Activation Potency | Key Findings |

| 1-Palmitoyl-2-linoleoyl-rac-glycerol (Inferred) | Conventional and Novel PKCs | Moderate to High | The presence of an unsaturated fatty acid at the sn-2 position is crucial for potent PKC activation.[3] Expected to be a more potent activator than fully saturated DAGs like DPG. |

| 1,2-Dipalmitoyl-rac-glycerol (DPG) | Conventional PKCs | Low | Saturated DAGs are generally less effective activators of PKC compared to their unsaturated counterparts.[3] |

| 1,2-Dioleoyl-rac-glycerol (DOG) | Conventional and Novel PKCs | High | A standard potent activator of PKC used in many in vitro studies.[4] |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα, PKCδ | Very High | Demonstrates significantly higher stimulatory effects on specific PKC isoforms compared to DAGs with omega-3 fatty acids.[5] |

Signaling Pathways Modulated by Diacylglycerol Isomers

The primary mechanism by which sn-1,2-diacylglycerols exert their effects is through the recruitment and activation of proteins containing a C1 domain. This family of proteins includes the classical and novel isoforms of Protein Kinase C (PKC), as well as other important signaling molecules.

The Canonical PLC-DAG-PKC Signaling Pathway

The activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of Phospholipase C (PLC). PLC then hydrolyzes PIP2 in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP3) and sn-1,2-DAG. While IP3 diffuses into the cytoplasm to trigger calcium release from intracellular stores, DAG remains in the membrane where it recruits and activates PKC isoforms. This signaling cascade plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[6]

Other Diacylglycerol Effectors

Beyond PKC, DAG can also activate other C1 domain-containing proteins, leading to a diversification of signaling outputs. These include:

-

Protein Kinase D (PKD): A family of serine/threonine kinases that are downstream targets of PKC and play roles in cell proliferation, survival, and membrane trafficking.[7]

-

Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are exchange factors for Ras and Rap small G proteins, linking DAG signaling to the MAPK/ERK pathway.

-

Chimaerins: A family of Rac GTPase-activating proteins (GAPs) involved in regulating the actin cytoskeleton.

-

Munc13: Scaffolding proteins that are essential for neurotransmitter release at synapses.

The specific fatty acid composition of DAG can influence which of these effectors are preferentially activated, adding another layer of complexity to DAG-mediated signaling.

Experimental Protocols

The study of diacylglycerol isomers requires precise and reliable methodologies for their synthesis, purification, and biological characterization. The following sections provide detailed protocols for key experiments.

Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol via Enzymatic Esterification

This protocol describes a common method for the synthesis of specific DAG isomers using lipase-catalyzed esterification.

Methodology:

-

Reactant Preparation: Combine glycerol, palmitic acid, and linoleic acid in a molar ratio of approximately 1:1.05:1.05 in a round-bottom flask. Add an immobilized 1,3-specific lipase, such as Lipozyme RM IM, at a concentration of 5-10% (w/w) of the total reactants.

-

Reaction Conditions: The reaction can be performed in a solvent-free system or in an organic solvent like hexane. Heat the mixture to 40-60°C with constant stirring (e.g., 200 rpm). Apply a vacuum to the system to facilitate the removal of water, which is a byproduct of the esterification reaction and can inhibit the enzyme.[2][8]

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing the composition by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Reaction Termination and Enzyme Removal: Once the desired conversion is achieved (typically within 2-24 hours), cool the reaction mixture and filter to remove the immobilized lipase. The enzyme can often be washed and reused.

-

Purification: The crude product will contain a mixture of monoglycerides (MAGs), DAGs, triglycerides (TAGs), and unreacted free fatty acids. Purification can be achieved by:

-

Column Chromatography: Using a silica gel column with a gradient of solvents (e.g., hexane:ethyl acetate) to separate the different lipid classes.[9]

-

Molecular Distillation: A high-vacuum, short-path distillation technique that separates molecules based on their molecular weight. This is particularly useful for larger-scale preparations.[10]

-

-

Analysis and Characterization: The purity and identity of the synthesized 1-Palmitoyl-2-linoleoyl-rac-glycerol can be confirmed using TLC, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS) after derivatization.[11]

In Vitro Protein Kinase C Activity Assay

This protocol outlines a common method for assessing the ability of different DAG isomers to activate PKC in vitro.

Methodology:

-

Preparation of Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) containing phosphatidylserine (PS), a cofactor for PKC activation, and the diacylglycerol isomer of interest. This is typically done by drying a lipid film and then resuspending and sonicating it in buffer.

-

Kinase Reaction Mixture: In a microcentrifuge tube or microplate well, prepare the kinase reaction mixture containing kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA), the prepared lipid vesicles, and the purified PKC isoform.

-

Initiation of the Reaction: Start the reaction by adding a PKC substrate (e.g., a specific peptide substrate or a protein like myelin basic protein) and ATP. For radioactive assays, [γ-³²P]ATP is used. For non-radioactive assays, unlabeled ATP is used, and the phosphorylation is detected using a phosphospecific antibody or a coupled enzyme system that measures ADP production.[12][13]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of the Reaction:

-

Radioactive Assay: Stop the reaction by spotting an aliquot of the reaction mixture onto a phosphocellulose filter paper. The paper is then washed extensively to remove unincorporated [γ-³²P]ATP.

-

Non-Radioactive Assay: Stop the reaction by adding a solution containing a chelating agent like EDTA, which sequesters the Mg²⁺ required for kinase activity.

-

-

Detection and Quantification:

-

Radioactive Assay: The amount of ³²P incorporated into the substrate is quantified by scintillation counting of the filter paper.

-

Non-Radioactive Assay: The amount of phosphorylated product is determined by methods such as ELISA using a phosphospecific antibody, or by measuring the amount of ADP produced using a luciferase-based assay.[13]

-

-

Data Analysis: Compare the PKC activity in the presence of different DAG isomers to a basal control (no DAG) and a positive control (e.g., phorbol esters). Dose-response curves can be generated to determine the EC₅₀ for each DAG isomer.

Lipidomics Analysis of Cellular Diacylglycerols

This protocol provides a general workflow for the extraction and analysis of diacylglycerol species from biological samples using liquid chromatography-mass spectrometry (LC-MS).

Methodology:

-

Sample Preparation: Homogenize cells or tissues in a suitable buffer on ice.

-

Lipid Extraction: Perform a lipid extraction using a standard method such as the Bligh and Dyer or Folch procedure, which uses a mixture of chloroform, methanol, and water to partition lipids into an organic phase.[14]

-

Phase Separation and Drying: Centrifuge the mixture to separate the aqueous and organic phases. Carefully collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

Derivatization (Optional): To improve the separation of 1,2- and 1,3-DAG isomers and enhance ionization efficiency in the mass spectrometer, the hydroxyl group of the DAGs can be derivatized.[1]

-

LC-MS/MS Analysis: Reconstitute the dried lipid extract in a suitable solvent and inject it into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).

-

Liquid Chromatography: Use either normal-phase or reversed-phase chromatography to separate the different lipid species.

-

Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to generate ions of the DAG molecules. Perform tandem mass spectrometry (MS/MS) to fragment the parent ions and obtain structural information, which allows for the identification of the fatty acid chains.

-

-

Data Analysis: Process the raw data using specialized software to identify and quantify the different DAG species based on their retention times and mass-to-charge ratios. Quantification is typically performed relative to a set of internal standards (deuterated or odd-chain DAGs) added at the beginning of the extraction process.[14]

Conclusion

The biological activity of diacylglycerols is not monolithic but is instead a finely tuned function of their isomeric structure and fatty acid composition. 1-Palmitoyl-2-linoleoyl-rac-glycerol, with its combination of a saturated and a polyunsaturated fatty acid, represents a physiologically relevant class of DAGs that are potent activators of key signaling proteins like PKC. Understanding the subtle yet significant differences between PLG and other DAG isomers is crucial for elucidating their specific roles in health and disease. The experimental protocols provided in this guide offer a robust framework for researchers to synthesize, purify, and characterize these important lipid mediators, thereby paving the way for the development of novel therapeutic strategies that target specific branches of the diacylglycerol signaling network.

References

- 1. aocs.org [aocs.org]

- 2. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]

- 3. A comparative study of the activation of protein kinase C alpha by different diacylglycerol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol, a specific diacylglycerol (DAG) of significant interest in various research and development fields. This document details both chemical and enzymatic synthesis strategies, purification methodologies, and explores its potential role in cellular signaling pathways.

Introduction to 1-Palmitoyl-2-linoleoyl-rac-glycerol

1-Palmitoyl-2-linoleoyl-rac-glycerol is a diacylglycerol composed of a glycerol backbone with a palmitic acid molecule at the sn-1 position and a linoleic acid molecule at the sn-2 position. Diacylglycerols are critical intermediates in lipid metabolism and are well-established as second messengers in a multitude of cellular signaling cascades. The specific arrangement of fatty acids in 1-Palmitoyl-2-linoleoyl-rac-glycerol confers distinct physicochemical properties that may influence its biological activity, making it a valuable tool for studying lipid-protein interactions and cellular signaling.

Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

The synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol can be achieved through both chemical and enzymatic approaches. Enzymatic methods are often preferred due to their high specificity, milder reaction conditions, and reduced byproduct formation.

Enzymatic Synthesis

Enzymatic synthesis typically employs lipases, which can catalyze the esterification of glycerol with fatty acids. The use of a sn-1,3-regiospecific lipase is crucial for the targeted synthesis of 1,2-diacylglycerols.

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol outlines a plausible two-step enzymatic approach for the synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Step 1: Synthesis of 1-Palmitoyl-rac-glycerol

-

Reactants: Palmitic acid and glycerol.

-

Enzyme: Immobilized sn-1,3-regiospecific lipase (e.g., from Rhizomucor miehei or Thermomyces lanuginosus).

-

Solvent: A suitable organic solvent such as hexane or a solvent-free system.

-

Reaction Conditions:

-

Temperature: 50-60 °C.

-

Molar Ratio: A molar excess of glycerol to palmitic acid is used to favor monoacylglycerol formation.

-

Agitation: Continuous stirring to ensure proper mixing.

-

Reaction Time: 4-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Termination and Initial Purification: The reaction is terminated by filtering off the immobilized enzyme. The unreacted glycerol is removed by washing with water. The resulting mixture is then purified by silica gel column chromatography to isolate 1-Palmitoyl-rac-glycerol.

Step 2: Synthesis of 1-Palmitoyl-2-linoleoyl-rac-glycerol

-

Reactants: 1-Palmitoyl-rac-glycerol and linoleic acid.

-

Enzyme: Immobilized sn-1,3-regiospecific lipase.

-

Solvent: A suitable organic solvent or a solvent-free system.

-

Reaction Conditions:

-

Temperature: 50-60 °C.

-

Molar Ratio: A slight molar excess of linoleic acid to 1-Palmitoyl-rac-glycerol.

-

Agitation: Continuous stirring.

-

Reaction Time: 4-12 hours, monitored by TLC or HPLC.

-

-

Termination: The reaction is stopped by removing the enzyme via filtration.

Quantitative Data for Enzymatic Synthesis of Diacylglycerols

| Parameter | Value/Range | Reference |

| Enzyme | Immobilized Rhizomucor miehei lipase | [1] |

| Substrates | Tripalmitin, Oleic Acid | [1] |

| Reaction Temperature | 50-60 °C | [2] |

| Substrate Molar Ratio (Glycerol backbone:Fatty Acid) | 1:2 to 1:6 | [2] |

| Reaction Time | 3 - 12 hours | [2] |

| Yield of Diacylglycerol | Up to 85% (for the monoacylglycerol intermediate) | [1] |

| Purity after initial purification | >95% (for the monoacylglycerol intermediate) | [1] |

Note: The data in this table is derived from the synthesis of similar structured triglycerides and diacylglycerols and serves as a guideline.

Chemical Synthesis

Chemical synthesis offers an alternative route but often requires the use of protecting groups to achieve regioselectivity, leading to a multi-step process. A potential pathway could involve the protection of the sn-3 hydroxyl group of a glycerol derivative, followed by stepwise esterification with palmitic acid and linoleic acid, and subsequent deprotection.

A method for a similar compound, 1-palmitoyl-2-linoleoyl-3-acetyl-glycerol, involves reacting 1-palmitoyl-3-acetyl glycerol with linoleic acid at a temperature of 25-35°C for 5-6 hours. This suggests a potential chemical synthesis route for the target molecule by adapting the starting materials and reaction conditions.

Purification of 1-Palmitoyl-2-linoleoyl-rac-glycerol

Purification is a critical step to isolate the desired 1,2-diacylglycerol from unreacted starting materials, monoacylglycerols, triacylglycerols, and isomeric byproducts (1,3-diacylglycerols). A combination of chromatographic techniques is typically employed.

Silica Gel Column Chromatography

Experimental Protocol:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., diethyl ether or ethyl acetate).

-

Elution:

-

Triacylglycerols will elute first with a low polarity mobile phase.

-

The desired 1,2-diacylglycerol will elute next as the polarity of the mobile phase is gradually increased.

-

Monoacylglycerols and free fatty acids will elute at higher polarities.

-

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing the pure 1-Palmitoyl-2-linoleoyl-rac-glycerol.

High-Performance Liquid Chromatography (HPLC)

For higher purity, preparative High-Performance Liquid Chromatography (HPLC) can be utilized. Reversed-phase HPLC is effective in separating diacylglycerol isomers.[3][4]

Experimental Protocol:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of acetonitrile and acetone is often effective for separating diacylglycerol isomers.[4] Isocratic elution with 100% acetonitrile has also been reported for the separation of DAG positional isomers.[3]

-

Detection: A UV detector (at around 205 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.

-

Fraction Collection: The peak corresponding to 1-Palmitoyl-2-linoleoyl-rac-glycerol is collected.

Quantitative Data for Diacylglycerol Purification

| Technique | Stationary Phase | Mobile Phase | Purity Achieved |

| Silica Gel Column Chromatography | Silica Gel G | Hexane/Diethyl Ether Gradient | >95% |

| Reversed-Phase HPLC | C18 | Acetonitrile/Acetone Gradient | >98% |

Note: The purity values are typical for diacylglycerol purifications and may vary depending on the specific conditions.

Role in Cellular Signaling

Diacylglycerols are well-established second messengers that activate a variety of downstream signaling pathways, most notably through the activation of Protein Kinase C (PKC) isoforms.[5] A structurally similar molecule, 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG), has been shown to modulate immune responses by affecting cytokine production and neutrophil migration.[6][7] This suggests that 1-Palmitoyl-2-linoleoyl-rac-glycerol may also play a role in regulating inflammatory and immune signaling pathways. The activation of PKC by DAG initiates a cascade of phosphorylation events that control numerous cellular processes, including cell growth, differentiation, and apoptosis.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Enzymatic synthesis workflow for 1-Palmitoyl-2-linoleoyl-rac-glycerol.

References

- 1. Highly selective synthesis of 1,3-oleoyl-2-palmitoylglycerol by lipase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimized synthesis of 1,3-dioleoyl-2-palmitoylglycerol-rich triacylglycerol via interesterification catalyzed by a lipase from Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Protein kinase C isoenzymes: a review of their structure, regulation and role in regulating airways smooth muscle tone and mitogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG), a critical diacylglycerol in various research and pharmaceutical applications. Understanding its behavior in organic solvents is paramount for developing robust formulations, ensuring consistent experimental outcomes, and maintaining product integrity. This document offers a compilation of available data, detailed experimental protocols, and visual representations of key processes to support your work in the laboratory and beyond.

Solubility Profile of 1-Palmitoyl-2-linoleoyl-rac-glycerol

The solubility of 1-Palmitoyl-2-linoleoyl-rac-glycerol is a crucial parameter for its handling, formulation, and analysis. While comprehensive temperature-dependent solubility data for this specific molecule is not extensively published, information on closely related triglycerides and general lipid solubility principles provides valuable guidance. The following tables summarize available and estimated solubility data in common organic solvents.

Table 1: Quantitative Solubility of Related Triglycerides in Select Organic Solvents

| Solvent | Related Compound | Solubility (at ambient temperature) |

| Dimethylformamide (DMF) | 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | 10 mg/mL |

| Ethanol | 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | 12.5 mg/mL |

| Chloroform | 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol | Slightly Soluble |

| Ethyl Acetate | 1-Palmitoyl-2-Oleoyl-3-Linolenoyl-rac-glycerol | Soluble |

Note: Data for closely related triglycerides is presented as a proxy due to the limited availability of specific data for 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol in Organic Solvents

The stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol is influenced by factors such as the solvent, temperature, light, and the presence of oxygen. The primary degradation pathways for diacylglycerols are hydrolysis and oxidation of the ester bonds and unsaturated fatty acid chains, respectively.

Table 2: Stability Summary and Potential Degradation Pathways

| Stress Condition | Potential Degradation Pathway | Key Degradation Products |

| Hydrolysis (Acidic/Basic) | Cleavage of ester bonds | Glycerol, Palmitic Acid, Linoleic Acid, Monoacylglycerols |

| Oxidation | Radical chain reaction at the double bonds of the linoleoyl chain | Hydroperoxides, Aldehydes, Ketones, Epoxides |

| Photolysis (UV/Visible Light) | Can initiate and accelerate oxidation | Same as Oxidation |

| Thermal Stress | Can accelerate both hydrolysis and oxidation | Same as Hydrolysis and Oxidation |

A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for monitoring the degradation of PLG and quantifying its degradation products.[1]

Experimental Protocols

Protocol for Determining the Solubility of 1-Palmitoyl-2-linoleoyl-rac-glycerol

This protocol outlines a general method for determining the equilibrium solubility of PLG in an organic solvent using High-Performance Liquid Chromatography (HPLC).

Materials:

-

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, chloroform, ethyl acetate)

-

HPLC system with a suitable detector (e.g., UV, ELSD, or CAD)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of PLG to a known volume of the selected organic solvent in a vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

Equilibrate the samples at a constant temperature using a shaker or incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, centrifuge the vials to pellet the excess, undissolved PLG.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter into an autosampler vial.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop and validate an HPLC method for the quantification of PLG.

-

Prepare a series of standard solutions of PLG of known concentrations to generate a calibration curve.

-

Inject the diluted sample and the standard solutions into the HPLC system.

-

Determine the concentration of PLG in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of PLG in the solvent at the given temperature, taking into account the dilution factor.

-

Protocol for Assessing the Stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol (Forced Degradation Study)

This protocol describes a forced degradation study to identify potential degradation products and pathways for PLG.

Materials:

-

1-Palmitoyl-2-linoleoyl-rac-glycerol (PLG) solution in the chosen organic solvent

-

Hydrochloric acid (HCl) for acidic hydrolysis

-

Sodium hydroxide (NaOH) for basic hydrolysis

-

Hydrogen peroxide (H₂O₂) for oxidation

-

UV lamp for photolytic degradation

-

Oven for thermal degradation

-

Validated stability-indicating RP-HPLC method

Procedure:

-

Preparation of Stressed Samples:

-

Acidic Hydrolysis: Add HCl to the PLG solution and incubate at a specific temperature (e.g., 60°C).

-

Basic Hydrolysis: Add NaOH to the PLG solution and incubate at room temperature or a slightly elevated temperature.

-

Oxidation: Add H₂O₂ to the PLG solution and incubate at room temperature.

-

Photolytic Degradation: Expose the PLG solution to UV light in a photostability chamber.

-

Thermal Degradation: Place the PLG solution in an oven at an elevated temperature (e.g., 70°C).

-

A control sample (unstressed) should be kept under normal storage conditions.

-

-

Sample Analysis:

-

At specified time points, withdraw aliquots from each stressed sample.

-

Neutralize the acidic and basic samples if necessary.

-

Dilute the samples appropriately.

-

Analyze all samples by the validated stability-indicating RP-HPLC method.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with the control sample.

-

Identify and quantify the degradation products.

-

Determine the degradation rate and pathways under each stress condition.

-

Visualizing Experimental Workflows and Degradation Pathways

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a typical workflow for assessing the solubility and stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol.

Caption: Workflow for Solubility and Stability Testing of PLG.

Potential Degradation Pathways of 1-Palmitoyl-2-linoleoyl-rac-glycerol

This diagram illustrates the primary degradation pathways for 1-Palmitoyl-2-linoleoyl-rac-glycerol in the presence of common stressors.

Caption: Primary Degradation Pathways of PLG.

Disclaimer: The information provided in this technical guide is based on currently available data and established scientific principles. It is intended for informational purposes for a scientific audience. Researchers should conduct their own experiments to determine the precise solubility and stability of 1-Palmitoyl-2-linoleoyl-rac-glycerol under their specific experimental conditions.

References

Methodological & Application

HPLC method for separation of 1-Palmitoyl-2-linoleoyl-rac-glycerol isomers